![molecular formula C12H19NO3 B7410280 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one](/img/structure/B7410280.png)
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one is a bicyclic compound featuring a norbornane skeleton with a Boc-protected amino group at the 1-position and a ketone at the 2-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Formation of the Norbornane Skeleton: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of the Boc-Protected Amino Group: The norbornane derivative is then subjected to a reaction with Boc-protected amine under basic conditions to introduce the Boc-amino group.
Oxidation to Form the Ketone: The final step involves the oxidation of the secondary alcohol at the 2-position to form the ketone using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The free amine can be oxidized to form nitroso or nitro derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reducing the ketone to an alcohol.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is used for oxidizing the amine to nitroso or nitro derivatives.
Major Products
Deprotected Amine: Formed by removing the Boc group.
Secondary Alcohol: Formed by reducing the ketone.
Nitroso or Nitro Derivatives: Formed by oxidizing the amine.
Applications De Recherche Scientifique
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amino and ketone functional groups. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2-one: Lacks the Boc-protected amino group.
Bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Contains two carboxylic acid groups instead of a ketone and an amino group.
Camphor: A naturally occurring bicyclic ketone with a similar structure but different functional groups.
Uniqueness
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one is unique due to the presence of both a Boc-protected amino group and a ketone, which allows for versatile chemical modifications and applications in various fields of research.
Propriétés
IUPAC Name |
tert-butyl N-(2-oxo-1-bicyclo[2.2.1]heptanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-12-5-4-8(7-12)6-9(12)14/h8H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCKOBFIQDJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
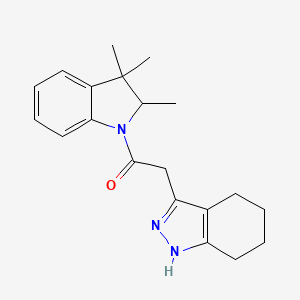
![N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxamide](/img/structure/B7410209.png)
![1-[(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-2-(4-acetylphenyl)ethanone](/img/structure/B7410230.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-5-chloro-1-methylpyrazole-3-carboxamide](/img/structure/B7410236.png)
![2-(2-Fluoro-5-methylphenyl)-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7410238.png)
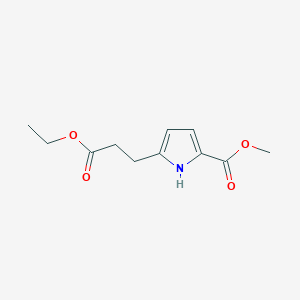
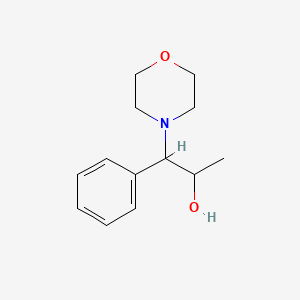
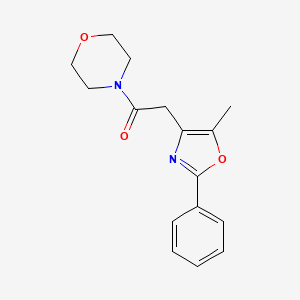

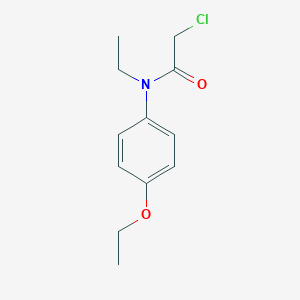
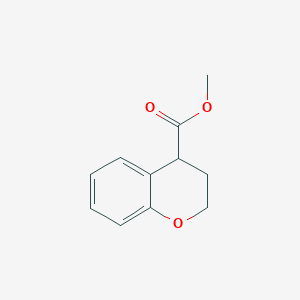
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]methanesulfonamide](/img/structure/B7410294.png)
![2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B7410297.png)

